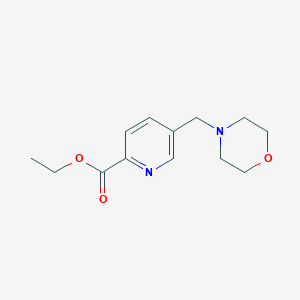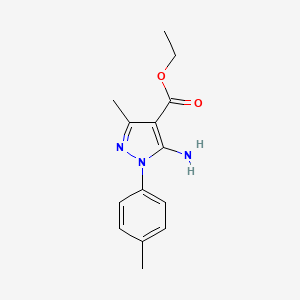
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate, commonly known as EAMPC, is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. EAMPC is a pyrazole derivative, which is a type of heterocyclic compound that is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms. It has been used in numerous scientific studies as a model compound for the development of new drugs and as a tool for studying various biochemical and physiological processes. The purpose of
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been synthesized through various chemical reactions, highlighting its structural and functional diversity. The compound exhibits fungicidal and plant growth regulation activities, demonstrating its potential in agricultural applications. Crystal structure analysis has provided insights into its molecular configuration, contributing to understanding its reactivity and interaction mechanisms (L. Minga, 2005; 李明 et al., 2005).
Fluorescence and Chemical Reactivity
The compound's reactivity has been harnessed for synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Interestingly, it serves as a precursor for novel fluorescent molecules, suggesting its utility in designing fluorescence-based sensors and imaging agents. These derivatives exhibit potent bioactivity, including the inhibition of Echinochloa crus-galli L. Beauv, a common weed in rice fields, showcasing the compound's potential in developing new herbicides (Yan‐Chao Wu et al., 2006).
Corrosion Inhibition
This compound derivatives have been evaluated as corrosion inhibitors for mild steel, an application of significant industrial value. These compounds effectively protect metal surfaces from corrosion, particularly in acidic environments used in industrial pickling processes. Their efficiency and the mechanisms of action, including adsorption behavior and interaction with metal surfaces, have been thoroughly investigated, illustrating their potential as environmentally friendly corrosion inhibitors (P. Dohare et al., 2017).
Auxin Activities and Agrochemical Potential
Research has explored the synthesis of various derivatives of this compound to evaluate their auxin activities. Although these activities were found to be moderate, the findings contribute valuable knowledge towards developing novel agrochemicals. These studies underscore the compound's versatility and potential applications in enhancing agricultural productivity and management (A. Yue et al., 2010).
Antimicrobial and Anticancer Applications
Further investigations into this compound derivatives have demonstrated their antimicrobial and anticancer potentials. Synthesized compounds exhibited significant activity against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents. The structure-activity relationships derived from these studies provide insights into designing more effective drugs (H. Hafez et al., 2016).
Mechanism of Action
Target of Action
Compounds similar to “Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1h-pyrazole-4-carboxylate”, such as 5-aminopyrazole derivatives, are known to be bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries . The specific targets of these compounds can vary widely depending on their structure and the conditions in which they are used.
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38MAPK, a protein kinase involved in inflammatory responses . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit enzymes such as p38MAPK by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it may induce changes in gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures the compound reaches its intended molecular targets within the cell.
properties
IUPAC Name |
ethyl 5-amino-3-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-10(3)16-17(13(12)15)11-7-5-9(2)6-8-11/h5-8H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFDPFOTMQVPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



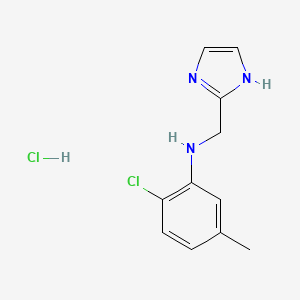

![N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1460131.png)
![1-Methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1460134.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B1460135.png)
![(2S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1460136.png)
![5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1460137.png)
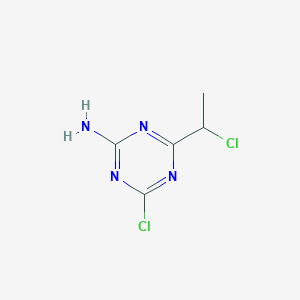
![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)
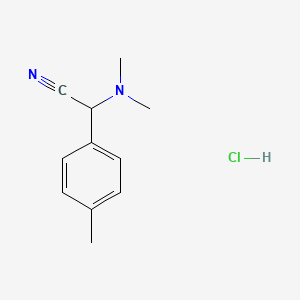

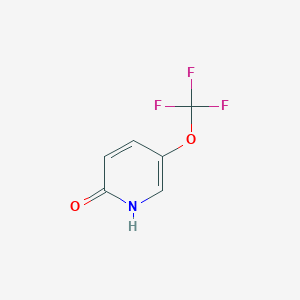
![6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B1460147.png)
